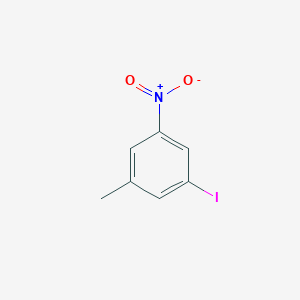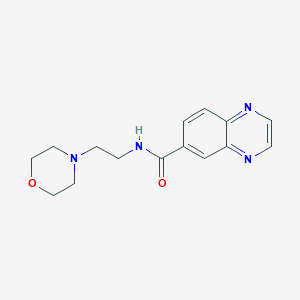
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized using green chemistry principles . The quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The specific molecular structure of “N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide” would need to be determined through further analysis.Mécanisme D'action
Target of Action
“N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide” is a quinoxaline derivative that has been found to have herbicidal activity against Phalaris minor , a major weed of wheat crops . The primary target of this compound is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in photosynthesis, a process vital for the survival of plants .
Mode of Action
The compound binds at the QB binding site of the D1 protein of PS-II, blocking the electron transfer in photosynthesis . This interaction disrupts the photosynthetic process, leading to the death of the weed . The binding and conformational stability of the compound with the D1 protein was evaluated through computational studies, revealing that the compound’s binding is energetically favorable and driven by electrostatic interactions .
Biochemical Pathways
By targeting the D1 protein of PS-II, the compound disrupts the photosynthetic electron transport chain . This disruption prevents the conversion of light energy into chemical energy, a process crucial for the survival and growth of plants . The downstream effects include the cessation of essential metabolic processes, leading to the death of the weed .
Pharmacokinetics
The compound was found to have a higher binding affinity and inhibition constant than the reference ligand molecule , suggesting a potential for good bioavailability.
Result of Action
The result of the compound’s action is the effective control of Phalaris minor in wheat crop fields . The compound was found to have comparable activity to the reference herbicide, isoproturon . This suggests that the compound could be a promising candidate for the development of new herbicides.
Action Environment
The action of “N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide” can be influenced by various environmental factors. For instance, the compound’s efficacy may vary depending on the specific characteristics of the weed population, such as the level of resistance to herbicides . Additionally, environmental conditions such as temperature, humidity, and soil type could potentially influence the compound’s stability and action .
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(18-5-6-19-7-9-21-10-8-19)12-1-2-13-14(11-12)17-4-3-16-13/h1-4,11H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULLIIGUIYGDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937966.png)
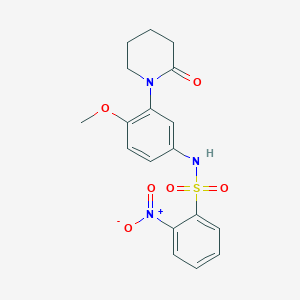
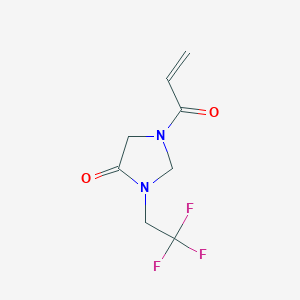
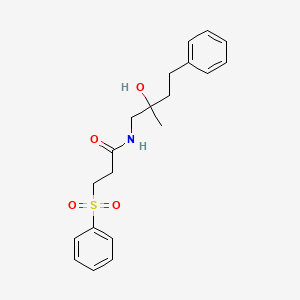
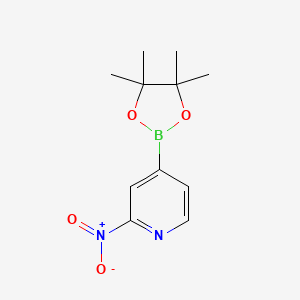
![1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene](/img/structure/B2937973.png)

![2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2937976.png)
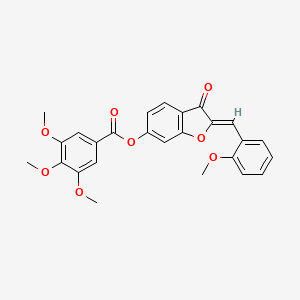
![2,4-Dichlorothieno[3,4-D]pyrimidine](/img/structure/B2937981.png)
![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)
![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)
